Fucosterol epoxide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35458-71-0 |
|---|---|
Molecular Formula |
C29H48O2 |
Molecular Weight |
428.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-4-[(2S)-3-methyl-2-propan-2-yloxiran-2-yl]butan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,18-20,22-26,30H,8-17H2,1-6H3/t19-,20?,22+,23+,24-,25+,26+,27+,28-,29+/m1/s1 |
InChI Key |
XUBCLKHKJZCPFZ-FHFYVQPASA-N |
SMILES |
CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
Isomeric SMILES |
CC1[C@](O1)(CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C |
Canonical SMILES |
CC1C(O1)(CCC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C |
Synonyms |
24,28-epoxy-24-ethylcholesterol 24,28-epoxystigmast-5-en-3-beta-ol fucosterol epoxide fucosterol epoxide, (3beta,24R,28R)-isomer fucosterol epoxide, (3beta,28S)-isomer fucosterol-24,28-oxide isofucosterol epoxide |
Origin of Product |
United States |
Occurrence and Isolation Strategies of Fucosterol Epoxide
Natural Sources and Distribution
The distribution of fucosterol (B1670223) epoxide is primarily linked to organisms that either synthesize or metabolize its precursor, fucosterol. These include specific marine algae and a range of phytophagous insects.
Fucosterol epoxide is found in marine algae, particularly within the class Phaeophyceae, commonly known as brown algae. Its precursor, fucosterol, is one of the most abundant phytosterols (B1254722) in these organisms, found in genera such as Sargassum, Pelvetia, Ecklonia, and Undaria. researchgate.netresearchgate.net While fucosterol is prevalent, this compound is typically present in smaller quantities, often as part of a complex mixture of sterols.
Research has confirmed the isolation of (24R,28R)- and (24S,28S)-epoxy-24-ethylcholesterol, which are isomers of this compound, from the brown alga Sargassum carpophyllum. researchgate.net The presence of this compound in brown algae is significant, as these organisms form a foundational part of many marine food webs. The specific concentration and isomeric form can vary depending on the species, geographical location, and seasonal conditions which influence the alga's metabolic state. nih.gove-fas.org
Table 1: Selected Marine Algae Species Associated with Fucosterol and this compound
| Genus | Species | Compound Mentioned | Family |
| Sargassum | Sargassum carpophyllum | This compound, Fucosterol | Sargassaceae |
| Sargassum | Sargassum fusiforme | Fucosterol | Sargassaceae |
| Sargassum | Sargassum glaucescens | Fucosterol | Sargassaceae |
| Pelvetia | Pelvetia siliquosa | Fucosterol | Fucaceae |
| Ecklonia | Ecklonia cava | Fucosterol | Lessoniaceae |
| Undaria | Undaria pinnatifida | Fucosterol | Alariaceae |
| Turbinaria | Turbinaria ornata | Fucosterol | Sargassaceae |
| Dictyota | Dictyota ciliolata | Fucosterol | Dictyotaceae |
This compound plays a crucial role in the biochemistry of many phytophagous (plant-eating) insects. These insects ingest phytosterols like sitosterol (B1666911) from their plant-based diet and must convert them into cholesterol, an essential sterol for processes like hormone synthesis (ecdysone) and cell membrane structure. acs.orgresearchgate.net this compound is a key intermediate in this dealkylation pathway. acs.orgnih.gov
The metabolic conversion proceeds as follows: sitosterol is first converted to fucosterol, which is then oxidized to form this compound. researchgate.net An enzyme, this compound lyase, then cleaves the epoxide, leading to the formation of desmosterol (B1670304), which is subsequently reduced to cholesterol. rsc.orgrsc.org This pathway has been identified and studied in several insect species, highlighting the compound's entomological importance.
Table 2: Invertebrate Species with Confirmed this compound Metabolism
| Common Name | Scientific Name | Role of this compound | Order |
| Silkworm | Bombyx mori | Key intermediate in converting sitosterol to cholesterol. acs.orgrsc.org | Lepidoptera |
| Tobacco Hornworm | Manduca sexta | Intermediate in phytosterol dealkylation. rsc.orgresearchgate.net | Lepidoptera |
| Migratory Locust | Locusta migratoria | Intermediate in the biodegradation of fucosterol. nih.gov | Orthoptera |
| Cricket | Gryllus bimaculatus | Implied role in ecdysone (B1671078) biosynthesis pathway. tandfonline.com | Orthoptera |
Advanced Methodologies for Extraction and Purification
The isolation of this compound from natural sources is a multi-step process that requires careful optimization of extraction and purification techniques to achieve high purity.
The initial step in isolating this compound involves solid-liquid extraction from the dried and powdered source material, such as marine algae. researchgate.net The choice of solvent is critical for efficiently extracting sterols while minimizing the co-extraction of unwanted compounds.
Commonly used solvents include those with varying polarities, such as methanol (B129727), ethanol, n-hexane, and chloroform (B151607). researchgate.netsmolecule.com Often, a sequence of solvents or a solvent mixture is employed. For instance, a crude extract can be obtained using methanol or ethanol, followed by partitioning with a less polar solvent like n-hexane or diethyl ether to concentrate the lipid-soluble compounds, including sterols. researchgate.netnih.govrsc.org The use of techniques like ultrasonic-assisted extraction can enhance the yield by improving solvent penetration into the cellular matrix. austinpublishinggroup.com The optimization process involves adjusting parameters like solvent-to-solid ratio, temperature, and extraction time to maximize the recovery of the target compound. google.commdpi.com
Following initial solvent extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the purification of this compound from this mixture.
Silica (B1680970) gel column chromatography is a widely used method for the fractionation of sterols. smolecule.comgoogle.com In this technique, the crude extract is loaded onto a column packed with silica gel, and a series of solvents or solvent mixtures of increasing polarity are passed through the column. phcogres.com This gradient elution separates compounds based on their affinity for the stationary phase (silica) and solubility in the mobile phase. Non-polar compounds elute first with non-polar solvents (e.g., hexane), while more polar compounds like sterols are eluted later with solvent mixtures such as chloroform-ethyl acetate (B1210297). phcogres.com Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target compound for further purification.
High-Speed Countercurrent Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique that offers several advantages over solid-phase chromatography, including the elimination of irreversible sample adsorption and high sample recovery rates. acs.orggoogle.com It is particularly useful for separating components from complex natural product extracts.
HSCCC has been successfully applied to the preparative isolation and purification of fucosterol from the brown alga Pelvetia siliquosa. acs.org In this application, a two-phase solvent system is carefully selected to provide an ideal partition coefficient (K) for the target compound. The crude extract is introduced into the HSCCC coil, and the separation occurs as the mobile phase flows through the stationary liquid phase, partitioning the sample components between the two immiscible liquids. This technique can be scaled for industrial production and is valuable for purifying compounds like this compound from crude extracts. google.commdpi.com
Table 3: Example of HSCCC Application for Fucosterol Isolation
| Parameter | Description | Reference |
| Technique | High-Speed Countercurrent Chromatography (HSCCC) | acs.org |
| Source Material | Pelvetia siliquosa (Brown Alga) | acs.org |
| Target Compound | Fucosterol | acs.org |
| Solvent System | n-heptane:methanol (3:2, v/v) | acs.org |
| Detection | Evaporative Light-Scattering Detection (ELSD) | acs.org |
| Outcome | Successful preparative isolation and purification of fucosterol. | acs.org |
Chromatographic Separation Techniques
Column Chromatography Approaches
The initial step in isolating this compound from its natural sources, such as brown algae, typically involves solvent extraction followed by column chromatography to fractionate the crude extract. mdpi.com Research on the chemical constituents of the brown alga Sargassum fusiforme illustrates this process. The dried alga is first extracted with a solvent like ethanol. The resulting extract is then partitioned, for instance with n-hexane, to separate compounds based on their polarity. epa.gov
This n-hexane soluble fraction, rich in sterols, is then subjected to various column chromatography techniques. epa.gov Silica gel column chromatography is a common method, where the extract is passed through a column packed with silica gel. epa.govsmolecule.com A gradient of solvents with increasing polarity is used to elute different fractions. mdpi.com This separates groups of compounds, with less polar compounds eluting first.
Another frequently used method is Octadecyl-silica (ODS) gel column chromatography, which is a type of reverse-phase chromatography. mdpi.comepa.gov In this technique, the stationary phase is nonpolar (ODS), and a more polar mobile phase is used. This approach is effective in separating fucosterol derivatives, including its epoxides. mdpi.comepa.gov
Table 1: Column Chromatography Methods for this compound Isolation
| Source Organism | Initial Extraction | Chromatography Type | Stationary Phase | Key Findings | Reference |
|---|---|---|---|---|---|
| Sargassum fusiforme | Ethanol, partitioned with n-hexane | Silica Gel Chromatography | Silica Gel | Used for initial fractionation of the n-hexane soluble part. | epa.gov |
| Sargassum fusiforme | Ethanol, partitioned with n-hexane | ODS Chromatography | Octadecyl-silica (ODS) | Further separation of sterol fractions. | epa.gov |
| Marine Macroalgae | Methanol, Ethanol, or n-hexane | Silica Gel Chromatography | Silica Gel | Organic extracts were fractionated using a mixture of solvents with increasing polarity. | mdpi.com |
Preparative High-Performance Liquid Chromatography (HPLC)
Following initial separation by column chromatography, preparative High-Performance Liquid Chromatography (HPLC) is employed for the fine purification of this compound isomers. epa.gov This high-resolution technique is essential for separating structurally similar diastereomers, such as the (24R,28R) and (24S,28S) epoxides of fucosterol. epa.govnih.gov
In one study, compounds from Sargassum fusiforme were isolated using a combination of silica gel, ODS chromatography, and finally preparative HPLC, which successfully yielded the 24R,28R- and 24S,28S-epoxy-24-ethylcholesterol isomers. epa.gov Another detailed study focused on separating the benzoate (B1203000) esters of these diastereomers. The separation was achieved on a normal-phase silica column using a mobile phase of 2% ethyl acetate in hexane. researchgate.net This method showed that the (24R,28R)-epoxide benzoate is less polar and thus elutes earlier than the (24S,28S)-isomer. researchgate.netpsu.edu
Table 2: Preparative HPLC Conditions for this compound Separation
| Compound Form | Column Type | Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |
|---|---|---|---|---|---|---|
| This compound Isomers | Not specified | Not specified | Not specified | Not specified | Used as a final purification step for isomers from Sargassum fusiforme. | epa.gov |
| Epoxide Benzoates | Normal-phase | Shim-pack CLC SIL | Hexane-dichloromethane (2:1) | UV monitor at 230 nm | Separated diastereomeric mixture of epoxide benzoates. | psu.edu |
| Epoxide Benzoates | Normal-phase | Silica | 2% Ethyl acetate in Hexane | Not specified | Separated less polar (24R,28R) from more polar (24S,28S) stereoisomers. | researchgate.net |
Biosynthetic Pathways and Metabolic Transformations of Fucosterol Epoxide
Enzymatic Formation of Fucosterol (B1670223) Epoxide from Precursors
The primary precursor to fucosterol epoxide is fucosterol. In the context of phytosterol metabolism in insects, fucosterol is generated from the dehydrogenation of sitosterol (B1666911). researchgate.netnih.gov This fucosterol then undergoes an epoxidation reaction across the C24(28) double bond to yield this compound. researchgate.netnih.gov This conversion is a pivotal step that prepares the sterol side chain for the subsequent carbon-carbon bond cleavage. nih.gov
The enzymatic conversion of fucosterol to this compound is catalyzed by an epoxidase. While the specific enzyme is often referred to functionally as fucosterol epoxidase, detailed characterization and naming of a single, universally responsible epoxidase across different species remains an area of ongoing research. The reaction involves the addition of an oxygen atom across the Δ24(28) double bond of fucosterol. This epoxidation activity has been demonstrated in microsomal preparations from the midgut of insects, such as the silkworm (Bombyx mori) and the tobacco hornworm (Manduca sexta), indicating the enzyme is likely a membrane-bound protein, consistent with other sterol-metabolizing enzymes. nih.govavocadosource.com
The formation of the epoxide ring at the C24-C28 position can result in different stereoisomers. Research into the stereospecificity of this enzymatic epoxidation has revealed species-dependent variations.
In the silkworm, Bombyx mori, studies using cell-free preparations from guts showed that the incubation of fucosterol yielded both (24R,28R)-fucosterol epoxide and (24S,28S)-fucosterol epoxide in nearly equal proportions. nih.gov In vivo experiments with the silkworm also pointed to the formation of both isomers, with only a slight preference for the (24R,28R) isomer. nih.gov This suggests a low degree of stereospecificity in the epoxidation step in this insect. nih.gov
Conversely, in the tobacco hornworm, Manduca sexta, the conversion of fucosterol to its epoxide is considered a stereospecific process that predominantly yields the (24R,28R)-epoxide. avocadosource.com
This discrepancy highlights the potential for different enzymatic specificities among insect species.
| Organism | Precursor | Product(s) | Stereospecificity | Reference(s) |
| Silkworm (Bombyx mori) | Fucosterol | (24R,28R)-fucosterol epoxide and (24S,28S)-fucosterol epoxide | Low; produces nearly equal amounts of both isomers. | nih.gov |
| Tobacco Hornworm (Manduca sexta) | Fucosterol | (24R,28R)-fucosterol epoxide | High; stereospecific conversion. | avocadosource.com |
This compound as an Intermediate in Sterol Dealkylation
This compound is a cornerstone intermediate in the dealkylation pathway that allows many phytophagous insects and some other invertebrates to produce essential C27 sterols, like cholesterol, from the C29 phytosterols (B1254722) they acquire from their diet. nih.govnih.gov Since these organisms cannot perform de novo sterol synthesis, this metabolic conversion is vital for their growth, development, and the structural integrity of their cell membranes. nih.gov
The conversion of sitosterol, a common plant sterol, to cholesterol in insects is a well-established multi-step pathway:
Dehydrogenation: Sitosterol is converted to fucosterol. researchgate.net
Epoxidation: Fucosterol is oxidized to fucosterol 24,28-epoxide. researchgate.netnih.gov
Epoxide Cleavage: this compound is cleaved to form desmosterol (B1670304) and acetaldehyde. researchgate.netontosight.ai
Reduction: Desmosterol is reduced to cholesterol. researchgate.netnih.gov
This compound's role is central, as its unique structure facilitates the removal of the ethyl group at the C-24 position.
The key enzymatic step in the dealkylation is the fragmentation of this compound, a reaction catalyzed by fucosterol-epoxide lyase (EC 4.1.2.33). wikipedia.orgqmul.ac.uk This enzyme is also known by its systematic name, (24R,24'R)-fucosterol-epoxide acetaldehyde-lyase (desmosterol-forming). wikipedia.orgqmul.ac.uk
The enzyme catalyzes the following reaction: (24R,24’R)-fucosterol epoxide ⇌ desmosterol + acetaldehyde wikipedia.org
The mechanism involves the cleavage of the C24-C28 carbon-carbon bond within the epoxide. nih.gov It is proposed that an acidic amino acid residue in the enzyme's active site protonates the epoxide oxygen, initiating a cascade of electron rearrangements that leads to the opening of the epoxide ring, fragmentation of the side chain, and the formation of a double bond in the product, desmosterol. psu.edu This reaction has been studied using cell-free homogenates from the midgut of insects, with optimal activity for the enzyme from Manduca sexta observed at a pH of 7.4 and a temperature of 37°C. nih.govnih.gov
The conversion of this compound to desmosterol is a highly stereocontrolled process. A characteristic feature of this reaction is the migration of a hydrogen atom from the C-25 position to the C-24 position, a fact confirmed through isotopic labeling studies. nih.govrsc.org
The stereospecificity of the this compound lyase has been a subject of detailed investigation:
Substrate Specificity: The enzyme exhibits a clear preference for specific stereoisomers of this compound. In Manduca sexta, the lyase is highly specific for the (24R,28R)-epoxide, metabolizing it over 100 times more efficiently than the (24S,28S) isomer. nih.gov In the silkworm, while some studies suggest the lyase can act on both (24R,28R)- and (24S,28S)-epoxides, others report that only isomers with the (24R) configuration, such as (24R,28R)-fucosterol epoxide and (24R,28S)-isothis compound, are effective substrates. nih.govnih.govpsu.edu
Product Stereochemistry: The enzymatic reaction proceeds with remarkable stereospecificity concerning the diastereotopic methyl groups at C-25 of the substrate. Studies using stereospecifically 13C-labeled fucosterol epoxides in Bombyx mori have shown that the pro-R methyl group at C-25 becomes the (E)-methyl group of the resulting desmosterol, while the pro-S methyl group becomes the (Z)-methyl group. psu.edursc.orgrsc.org This is in stark contrast to the non-enzymatic, acid-catalyzed version of this reaction, which results in a non-stereospecific mixture of products. psu.edursc.org
| Feature | Description | Research Findings | Reference(s) |
| Enzyme | Fucosterol-epoxide lyase (EC 4.1.2.33) | Catalyzes the fragmentation of this compound to desmosterol and acetaldehyde. | wikipedia.org, qmul.ac.uk |
| Key Mechanistic Step | Hydrogen Migration | A hydrogen atom migrates from C-25 to C-24. | nih.gov, rsc.org |
| Substrate Stereospecificity (M. sexta) | High | The (24R,28R)-epoxide is metabolized at least 100x faster than the (24S,28S) isomer. | nih.gov, researchgate.net |
| Substrate Stereospecificity (B. mori) | Variable reports | Some studies show conversion of both (24R,28R) and (24S,28S) isomers; others show specificity for (24R)-epoxides. | nih.gov, psu.edu, nih.gov |
| Product Stereospecificity | High | The pro-R methyl at C-25 becomes the (E)-methyl of desmosterol; the pro-S methyl becomes the (Z)-methyl. | psu.edu, rsc.org, rsc.org |
Metabolic Branch Points and Downstream Products
The central metabolic fate of this compound involves its cleavage into smaller, metabolically crucial molecules. This transformation is a significant branch point, directing the carbon skeleton of the original phytosterol towards the synthesis of C27 sterols.
The primary enzyme responsible for the metabolism of this compound is fucosterol-epoxide lyase (EC 4.1.2.33). wikipedia.org This enzyme catalyzes the fragmentation of the epoxide ring and the cleavage of the C24-C28 bond in the sterol side chain. nih.govpsu.edu The reaction yields two principal downstream products: desmosterol and acetaldehyde . wikipedia.orgavocadosource.com
The reaction is highly specific, particularly concerning the stereochemistry of the substrate. Research on homogenates from the midgut of the tobacco hornworm (Manduca sexta) demonstrated that the (24R,28R)-diastereomer of this compound is metabolized at a rate over 100 times faster than the (24S,28S)-isomer, highlighting the enzyme's stereoselectivity. researchgate.net Similarly, studies using cell-free preparations from the silkworm (Bombyx mori) showed that fucosterol (24R,28R)-epoxide and isofucosterol (24R,28S)-epoxide are converted to desmosterol, whereas the (24S,28S)- and (24S,28R)-epoxide isomers show negligible conversion. psu.edu This indicates that the enzyme, this compound lyase, is specific for (24R)-epoxides in these insects. psu.edu
The desmosterol produced from this cleavage is a direct precursor to cholesterol. tandfonline.com It undergoes a final reduction step, catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24) , which saturates the double bond at C24-C25 to form cholesterol. tandfonline.comresearchgate.net This final step is analogous to the terminal reaction in the de novo cholesterol biosynthesis pathway found in vertebrates. tandfonline.com
Table 1: Key Enzymatic Transformation of this compound
| Enzyme | Substrate(s) | Product(s) | Organism/Tissue Studied (Examples) |
| This compound lyase | (24R,24′R)-Fucosterol epoxide | Desmosterol, Acetaldehyde | Manduca sexta (midgut), Bombyx mori (gut) |
| 24-dehydrocholesterol reductase (DHCR24) | Desmosterol, NADPH | Cholesterol, NADP+ | Bombyx mori (midgut) |
Inter-organismal Sterol Metabolism Involving this compound
This compound is a pivotal molecule in the transfer and transformation of sterols between organisms, especially in ecosystems where one organism consumes another with a different sterol profile. This is most extensively documented in the relationship between phytophagous (plant-eating) insects and their host plants, and is also relevant in marine food webs.
Phytophagous Insect Models of Sterol Conversion
Many phytophagous insects are incapable of synthesizing sterols from basic precursors and must acquire them from their diet. avocadosource.comresearchgate.net Since plants produce C28 and C29 phytosterols (e.g., campesterol, sitosterol, stigmasterol) rather than the C27 cholesterol required by insects for cell membranes and as a precursor for molting hormones (ecdysteroids), these insects have evolved a metabolic pathway to dealkylate plant sterols. nih.govavocadosource.com this compound is a key, confirmed intermediate in this essential conversion process. nih.govnih.gov
The dealkylation pathway from sitosterol to cholesterol in insects like the silkworm (Bombyx mori), tobacco hornworm (Manduca sexta), and the locust (Locusta migratoria) proceeds through the following general steps nih.govtandfonline.com:
Dehydration: Sitosterol is converted to fucosterol. tandfonline.com
Epoxidation: Fucosterol is stereospecifically converted to (24R,28R)-fucosterol epoxide. avocadosource.comtandfonline.com
Lyase Action: this compound lyase cleaves the epoxide to form desmosterol and acetaldehyde. nih.govnih.gov
Reduction: Desmosterol is reduced to cholesterol by DHCR24. tandfonline.com
Cell-free systems derived from the midgut of B. mori and M. sexta have been instrumental in confirming these steps. avocadosource.comtandfonline.com For instance, incubating labeled this compound with preparations from silkworm guts resulted in the effective production of desmosterol and cholesterol. acs.org The intermediacy of this compound in the conversion of sitosterol to cholesterol has been established in several insect species, solidifying its importance in insect physiology and adaptation to a phytophagous lifestyle. nih.govnih.gov
Table 2: this compound Metabolism in Phytophagous Insect Models
| Insect Model | Precursor Phytosterol(s) | Key Intermediate Confirmed | End Product | References |
| Bombyx mori (Silkworm) | Sitosterol, Campesterol | This compound | Cholesterol | tandfonline.com, nih.gov, acs.org |
| Manduca sexta (Tobacco Hornworm) | Sitosterol | This compound | Cholesterol | avocadosource.com, tandfonline.com, researchgate.net |
| Locusta migratoria (Migratory Locust) | Sitosterol | This compound | Cholesterol | nih.gov |
| Tenebrio molitor (Mealworm Beetle) | Fucosterol/Isofucosterol epoxides | This compound | Cholesterol | rsc.org |
Marine Organism Metabolic Networks
In marine ecosystems, sterol transformations are complex and vital for food web dynamics. Fucosterol is the most abundant sterol in many brown algae (Phaeophyta), such as species from the genera Fucus, Laminaria, and Sargassum. researchgate.netmdpi.comoup.com This makes fucosterol a primary dietary sterol for a wide range of marine herbivores and detritivores.
While fucosterol itself is a major product, its subsequent transformation into this compound is a presumed and critical step for organisms that consume fucosterol-rich algae and need to produce other sterols, such as cholesterol. Many marine invertebrates cannot synthesize sterols de novo and rely on dietary sources, similar to insects. scilit.com The presence of fucosterol as a dominant sterol in primary producers like brown algae suggests that the metabolic machinery to process it, likely involving the formation and cleavage of this compound, is widespread in marine food webs. oup.comfrontiersin.org
For example, red algae (Rhodophyta) are known to produce cholesterol and desmosterol as major sterols. oup.com While some can synthesize it de novo, dietary intake and modification of sterols like fucosterol from ingested material could also contribute to their sterol profile. The adaptation of marine organisms to different dietary sterols has led to a diversity of metabolic pathways, and the conversion of fucosterol via its epoxide is a key example of this biochemical plasticity within marine metabolic networks. mdpi.comrushim.ru
Biological Activities and Mechanistic Investigations Pre Clinical Focus
In Vitro Cellular and Molecular Responses
Anticancer Properties and Apoptosis Induction
There is a notable absence of published in vitro studies investigating the anticancer properties and apoptosis-inducing capabilities of fucosterol (B1670223) epoxide. While its precursor, fucosterol, has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, including breast and colon carcinoma, no similar research has been specifically conducted on fucosterol epoxide. nih.govmdpi.comresearchgate.netphcog.com
Anti-inflammatory Modulations and Cytokine Regulation
The scientific literature lacks specific in vitro studies on the anti-inflammatory effects of this compound and its ability to regulate cytokines. In contrast, fucosterol has been shown to possess anti-inflammatory properties in cellular models, such as in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.govresearchgate.net However, these findings cannot be directly extrapolated to its epoxide form.
Antioxidant Capacities and Oxidative Stress Mitigation
There are no available in vitro studies that specifically assess the antioxidant capacity of this compound or its potential to mitigate oxidative stress in cellular models. The antioxidant activities of the parent compound, fucosterol, have been documented, but similar investigations into this compound are absent from the current body of scientific literature. nih.govresearchgate.net
Neuroprotective Effects in Cellular Models
In vitro research dedicated to the neuroprotective effects of this compound in cellular models has not been identified. Studies on fucosterol have suggested potential neuroprotective properties, but these have not been extended to its epoxide derivative. researchgate.netnih.gov
Metabolic Regulation (e.g., Antidiabetic and Anti-obesity Effects)
There is no available in vitro data on the role of this compound in metabolic regulation, including potential antidiabetic or anti-obesity effects.
Immunomodulatory Actions
Specific in vitro studies examining the immunomodulatory actions of this compound are not present in the current scientific literature. While fucosterol has been reported to have immunomodulatory effects, similar research on this compound is lacking. nih.gov
Antimicrobial Activities
There are no published studies investigating the potential antimicrobial, antibacterial, or antifungal properties of this compound. Research has focused on its precursor, fucosterol, leaving the efficacy of the epoxidated form against various microorganisms unknown.
In Vivo Effects in Animal Models
Detailed in vivo studies to determine the therapeutic potential of this compound in animal models are absent from the scientific literature.
Anti-osteoarthritic Potentials
No research has been conducted to evaluate whether this compound can mitigate the progression of osteoarthritis in animal models. Its effects on cartilage degradation, inflammation, and joint function have not been investigated.
Hepatoprotective Demonstrations
The potential for this compound to protect the liver from damage induced by toxins or disease has not been explored. There are no in vivo studies demonstrating its effects on liver enzymes, oxidative stress, or histological changes in liver tissue.
Muscle Atrophy Attenuation Studies
Scientific investigation into the role of this compound in preventing or reversing muscle atrophy is currently non-existent. No studies have been performed in animal models of muscle wasting to assess its impact on muscle mass, strength, or the underlying cellular processes.
Molecular Mechanisms of Action
The molecular pathways through which this compound might exert biological effects are entirely uncharacterized.
Modulation of Signaling Pathways (e.g., NF-κB, MAPK, PI3K/Akt, FoxO)
There is a complete absence of research into the interaction of this compound with key cellular signaling pathways. It is unknown whether this compound can modulate inflammatory pathways such as NF-κB and MAPK, or metabolic and survival pathways like PI3K/Akt and FoxO. This lack of mechanistic data is a significant barrier to understanding its potential pharmacological value.
Interaction with Molecular Targets (e.g., Enzymes, Receptors, Transcription Factors)
The primary molecular interaction of this compound documented in pre-clinical research involves its role as a substrate for a specific enzyme in insects.
This compound is a key intermediate in the metabolic pathway that allows certain insects to convert dietary phytosterols (B1254722), like fucosterol, into cholesterol, which is essential for their development. nih.gov The enzyme responsible for the cleavage of the epoxide ring in this compound is This compound lyase .
Research on the larval tobacco hornworm (Manduca sexta) has provided insights into this enzymatic activity. researchgate.net Homogenates of the midgut tissue from these larvae were used to study the metabolism of synthetic, radiolabeled this compound isomers. researchgate.net The study revealed that the enzyme exhibits significant stereospecificity, preferentially metabolizing one diastereomer over the other. researchgate.net
| Substrate (Diastereomer) | Relative Rate of Metabolism | Reference |
|---|---|---|
| 24R,28R-fucosterol epoxide | Metabolized at a rate at least 100 times that of the 24S,28S isomer | researchgate.net |
| 24S,28S-fucosterol epoxide | Minimal to no metabolism observed | researchgate.net |
This enzymatic action results in the formation of desmosterol (B1670304) and acetaldehyde. researchgate.net This conversion is a critical step in the dealkylation of phytosterols in these insects. nih.gov
There is currently no available scientific literature from pre-clinical studies that investigates the direct interaction of this compound with any specific receptors or transcription factors. Research in this area has predominantly focused on its precursor, fucosterol, which has been shown to interact with various receptors, including Liver X Receptors (LXRs). researchgate.netnih.gov However, these findings cannot be directly extrapolated to this compound without specific investigation.
Impact on Cellular Processes (e.g., Cell Proliferation, Migration, Apoptosis, Gene Expression)
There is a significant gap in the scientific literature regarding the impact of this compound on cellular processes. Pre-clinical studies dedicated to understanding the effects of isolated this compound on cell proliferation, migration, apoptosis, and gene expression have not been identified in the current body of research.
While numerous studies have detailed the effects of fucosterol on these cellular activities, such as its ability to inhibit the proliferation of certain cancer cell lines and induce apoptosis, this information pertains to the precursor molecule and not the epoxide derivative. mdpi.comresearchgate.net Any potential biological effects of this compound on these fundamental cellular functions remain an uninvestigated area of research.
Structure Activity Relationship Sar and Structure Function Studies
Impact of the Epoxide Ring on Biological Activity
The introduction of an epoxide ring into the fucosterol (B1670223) structure significantly modifies its biological profile. This modification is a pivotal factor in the compound's function, particularly as an intermediate in sterol biosynthesis where it is acted upon by fucosterol-epoxide lyase to form desmosterol (B1670304) and acetaldehyde. ontosight.ai The epoxide ring is not merely a passive feature; it actively contributes to the molecule's bioactivity, often enhancing its potency compared to the parent sterol.
A notable example of this enhanced activity is seen in the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key therapeutic target for managing diabetes. Research on constituents from the seaweed Hizikia fusiformis revealed that fucosterol epoxide exhibited three times stronger inhibitory activity against PTP1B than its parent compound, fucosterol. mdpi.comsemanticscholar.org This suggests that the epoxide functional group is crucial for the heightened inhibitory effect. Further studies have identified this compound as a potential inhibitor of other key cellular signaling proteins. For instance, (3β,24R,24'R)-fucosterol epoxide was identified as a promising inhibitor of the Akt protein, a central node in cell survival pathways, indicating its potential role in anti-carcinogenic interventions. ajchem-a.comresearchgate.net The epoxide ring is an electrophilic site, making it susceptible to nucleophilic attack, a reactivity that underlies many of its biological roles, including enzymatic ring-opening, which is a primary metabolic pathway for many natural epoxides. jsynthchem.com
Stereochemical Influence on Activity and Metabolism
The biological activity and metabolic fate of this compound are profoundly influenced by its stereochemistry, specifically at the C-24 and C-28 positions of the side chain. The molecule exists as different stereoisomers, and enzymes often exhibit a high degree of specificity for one particular configuration.
This stereospecificity is clearly demonstrated in the metabolic pathways of insects, which convert plant sterols into cholesterol. researchgate.net Studies on the silkworm, Bombyx mori, revealed that its this compound lyase enzyme specifically metabolizes the (24R,28R)-fucosterol epoxide isomer to produce desmosterol. nih.govjst.go.jp Similarly, research on the tobacco hornworm, Manduca sexta, showed that the (24R,28R) diastereomer of this compound is metabolized at a rate at least 100 times faster than the (24S,28S) isomer. researchgate.net In the insect Tenebrio molitor, investigations into the metabolism of fucosterol and isofucosterol 24,28-epoxides also highlighted the importance of substrate stereospecificity. nih.gov
This enzymatic preference indicates a highly regulated catalytic process where the spatial arrangement of the atoms is critical for the substrate to fit into the enzyme's active site. ontosight.ai The specific configuration of the epoxide ring and the surrounding alkyl groups dictates whether the molecule can be successfully processed by the lyase enzyme, underscoring the critical role of stereochemistry in the compound's biological function. nih.gov
Comparison with Parent Fucosterol and Other Sterols
When compared directly with its parent compound, fucosterol, this compound often demonstrates superior or distinct biological activities. As mentioned, its PTP1B inhibitory activity is significantly more potent than that of fucosterol. mdpi.comsemanticscholar.org While fucosterol itself is known for a wide range of bioactivities, including anti-diabetic, antioxidant, and anti-inflammatory properties, the epoxidation of the side chain can evidently amplify certain effects. phcogres.comresearchgate.net
In a comparative study of compounds isolated from Hizikia fusiformis, fucosterol and this compound were tested for PTP1B inhibition alongside other sterols. mdpi.comsemanticscholar.org While this compound was a potent inhibitor, another isolated sterol showed no activity, highlighting the specific structural requirements for this particular biological action. mdpi.comsemanticscholar.org The parent fucosterol has been documented to inhibit rat lens aldose reductase (RLAR) and human recombinant aldose reductase (HRAR) moderately, but showed weak or no activity against α-glucosidase. phcogres.com The study on Hizikia fusiformis constituents confirmed that while this compound was a potent PTP1B inhibitor, it, along with other tested sterols, did not show any inhibitory activity against α-glucosidase. mdpi.com This demonstrates that the structural modification from fucosterol to its epoxide derivative selectively enhances certain activities (like PTP1B inhibition) without universally increasing its effect on all enzyme targets.
| Compound Comparison | Target Enzyme | Relative Activity |
| This compound vs. Fucosterol | Protein Tyrosine Phosphatase 1B (PTP1B) | This compound is 3 times stronger . mdpi.comsemanticscholar.org |
| This compound vs. Other Sterols (H. fusiformis) | Protein Tyrosine Phosphatase 1B (PTP1B) | This compound showed potent activity, while another sterol showed no activity. mdpi.com |
| This compound vs. Fucosterol | α-Glucosidase | Both showed no significant inhibitory activity. mdpi.com |
Computational and Molecular Docking Analysis of Ligand-Target Interactions
Computational methods, particularly molecular docking, have provided valuable insights into how this compound interacts with its biological targets at a molecular level. These studies help to explain the observed biological activities and the structure-activity relationships.
Molecular docking simulations of this compound with PTP1B revealed that it binds effectively to an allosteric pocket on the enzyme, which is located approximately 20 Å away from the catalytic site. mdpi.com This finding classifies it as a non-competitive inhibitor, a mechanism it shares with its parent, fucosterol. mdpi.comsemanticscholar.org The docking analysis also compared the binding aspects of two isomers, 24R,28R-epoxy-24-ethylcholesterol (6a) and 24S,28R-epoxy-24-ethylcholesterol (6b), showing that both fit well into the allosteric pocket composed of the α3, α6, and α7 helices. mdpi.com
In another study, molecular docking predicted that (3β,24R,24'R)-fucosterol epoxide is a promising inhibitor of the protein kinase Akt. ajchem-a.comresearchgate.net The simulation calculated a strong binding affinity with a binding energy of -10.58 kcal/mol, suggesting a stable and favorable interaction with the target protein. ajchem-a.comresearchgate.net These computational predictions, which align with in vivo experimental results, underscore the potential of this compound as a modulator of key signaling pathways. researchgate.net While docking studies for the parent fucosterol have explored its interactions with targets like BACE1 and liver X receptor-beta (LXR-β), the specific docking profiles of this compound highlight how the epoxide group can mediate distinct and potent interactions with protein targets. researchgate.netresearchgate.net
| Compound | Target Protein | Predicted Binding Site | Binding Energy (kcal/mol) |
| This compound (isomers 6a, 6b) | Protein Tyrosine Phosphatase 1B (PTP1B) | Allosteric Pocket | Not specified in source |
| (3β,24R,24'R)-Fucosterol Epoxide | Akt | Not specified in source | -10.58 ajchem-a.comresearchgate.net |
Chemical Synthesis and Derivatization for Research
Total Synthesis Approaches to Fucosterol (B1670223) Epoxide and Analogues
The synthesis of fucosterol epoxide is typically achieved through the epoxidation of fucosterol, which is readily available from natural sources like brown algae. The process involves the targeted oxidation of the Δ²⁴(²⁸) double bond in the sterol's side chain.
A common and effective method for this transformation is the use of peroxy acids, such as m-chloroperbenzoic acid (MCPBA). researchgate.net The reaction is generally carried out on an acetylated form of fucosterol to protect the hydroxyl group at the C-3 position. The 3-acetate of fucosterol is dissolved in a suitable solvent like chloroform (B151607) and treated with MCPBA. researchgate.net This reaction leads to the formation of this compound acetate (B1210297) as a mixture of diastereomers. researchgate.net Subsequent hydrolysis of the acetate group, for instance, using potassium carbonate in methanol (B129727), yields the final this compound product. researchgate.net
The epoxidation of the fucosterol side chain can result in four possible diastereomers due to the creation of two new chiral centers at C-24 and C-28. The separation of these diastereomers, such as the (24R,28R) and (24S,28S) isomers, can be achieved through techniques like High-Performance Liquid Chromatography (HPLC), often after converting them into benzoate (B1203000) esters to improve separation. researchgate.netnih.gov
Another approach reported in chemical studies involved treating fucosterol acetate with boron trifluoride etherate (BF₃·OEt₂). nih.gov While the primary goal might have been to study rearrangements, this reaction was found to yield fucosterol 24,28-epoxide acetate as one of the products, alongside desmosterol (B1670304) acetate. nih.gov
Table 1: Key Reagents in this compound Synthesis
| Reagent | Role |
|---|---|
| Fucosterol | Starting material |
| Acetic Anhydride | Protects the C-3 hydroxyl group |
| m-Chloroperbenzoic Acid (MCPBA) | Epoxidizing agent for the C24-C28 double bond researchgate.net |
| Potassium Carbonate | Hydrolyzes the acetate protecting group researchgate.net |
Preparation of Labeled this compound for Metabolic Tracing
Metabolic tracing is an essential technique to follow the fate of molecules within biological systems. bitesizebio.com For this compound, this involves synthesizing versions of the molecule that contain stable or radioactive isotopes. These labeled compounds allow researchers to track their conversion into other metabolites, such as desmosterol, in organisms like insects. researchgate.netwikipedia.org
Several isotopically labeled versions of this compound have been synthesized for research purposes:
Tritium (B154650) ([³H]) Labeling: this compound labeled with tritium at the C-29 methyl group ([29-³H]this compound) has been synthesized to study the activity of this compound lyase. researchgate.netnih.gov Another approach involved the transformation of [3-³H]fucosterol propionate (B1217596) into the corresponding labeled epoxide in locusts. nih.gov
Carbon-14 ([¹⁴C]) Labeling: To serve as a control in enzyme assays, [24-¹⁴C]this compound has been prepared through an independent synthesis. researchgate.netnih.gov
Carbon-13 ([¹³C]) Labeling: To investigate the stereochemistry of the enzymatic conversion to desmosterol, fucosterol epoxides have been stereospecifically labeled with ¹³C. psu.edu This allowed for detailed analysis of the reaction mechanism using ¹³C NMR spectroscopy. psu.edu
The preparation of these labeled molecules follows similar synthetic routes to the unlabeled compound, starting with an appropriately labeled precursor. For instance, the synthesis of [29-³H]this compound involves the epoxidation of tritium-labeled fucosterol acetate. researchgate.net The ability to create these tracers has been fundamental in establishing the role of this compound as a key intermediate in the dealkylation of phytosterols (B1254722) to cholesterol in insects. nih.gov
Table 2: Examples of Labeled this compound for Metabolic Tracing
| Labeled Compound | Isotope | Label Position | Research Application | Reference |
|---|---|---|---|---|
| [29-³H]this compound | Tritium (³H) | C-29 Methyl Group | This compound lyase activity assay researchgate.netnih.gov | researchgate.net, nih.gov |
| [24-¹⁴C]this compound | Carbon-14 (¹⁴C) | C-24 | Control substrate in enzyme assays researchgate.netnih.gov | researchgate.net, nih.gov |
| [3-³H]this compound | Tritium (³H) | C-3 | In vivo metabolic studies in insects nih.gov | nih.gov |
Synthetic Modifications for SAR Elucidation
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, aiming to understand how molecular structure correlates with biological activity. mdpi.com By systematically modifying a molecule's structure, researchers can identify the key functional groups required for its function.
In the context of this compound, synthetic modifications have been employed to probe its interaction with enzymes. A significant example is the synthesis of the 24,28-imine analogue of this compound. nih.gov In this analogue, the oxygen atom of the epoxide ring is replaced by a nitrogen atom. This modification resulted in a potent inhibitor of the enzyme this compound lyase, which is responsible for converting this compound to desmosterol. nih.gov This finding was crucial in supporting the role of the epoxide moiety in the enzymatic reaction and provided a valuable tool for studying the enzyme itself.
The development of such analogues is guided by the understanding of the natural substrate's structure and the hypothesized enzyme mechanism. Molecular docking studies can also predict how modifications might affect binding to a target protein, such as the demonstrated potential for this compound to inhibit the protein kinase AKT. ajchem-a.com These computational predictions can then guide the synthesis of new analogues for experimental validation. While extensive SAR studies on this compound are not widely reported, the synthesis of mechanism-based inhibitors like the imine analogue exemplifies how targeted synthetic modifications can be used to elucidate biological function. nih.gov
Advanced Analytical Methodologies in Fucosterol Epoxide Research
Spectroscopic Methods for Stereochemical Elucidation of Minor Isomers
The precise three-dimensional structure of fucosterol (B1670223) epoxide isomers dictates their biological activity and metabolic fate. Spectroscopic techniques are indispensable tools for elucidating the stereochemistry, particularly of minor or transient isomers that are difficult to isolate in large quantities.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structure elucidation and is particularly adept at distinguishing between stereoisomers. magritek.com In fucosterol epoxide research, NMR is used to differentiate isomers based on subtle differences in the chemical environments of their nuclei.
One-dimensional and two-dimensional NMR experiments, such as ¹H-NMR, ¹³C-NMR, HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are applied to assign the full chemical structure. biorxiv.org The chemical shifts (δ) of specific carbon atoms, especially those around the epoxide ring and the chiral centers (C-24 and C-28), are highly sensitive to stereochemistry. For instance, ¹³C-NMR has been effectively used to distinguish between the diastereotopic methyl groups of different this compound isomers. psu.edu The analysis of ¹³C-labeled substrates allows for the unambiguous tracking of atoms through metabolic conversions. psu.edunih.gov
Advanced NMR techniques like the measurement of Residual Dipolar Couplings (RDCs) can determine the relative orientation of spin pairs regardless of their distance in the molecule, overcoming the limitations of Nuclear Overhauser Effect (NOE) analysis for remote stereocenters. conicet.gov.ar This is critical for confirming the absolute stereochemistry of the epoxide ring relative to the known configuration of the steroid skeleton. conicet.gov.ar
Table 1: Illustrative ¹³C-NMR Chemical Shifts (δ) for Differentiating this compound Isomers Note: The following data is compiled from representative studies and may vary based on solvent and experimental conditions.
| Carbon Atom | (24R,28R)-epoxide Benzoate (B1203000) (δ ppm) | (24R,28S)-epoxide Benzoate (δ ppm) | Key Differentiating Feature |
|---|---|---|---|
| pro-S-Methyl (at C-25) | 18.30 | 18.18 | The chemical shifts of the diastereotopic methyl groups at C-25 are distinct for each isomer, allowing for clear differentiation. psu.edu |
| pro-R-Methyl (at C-25) | 18.37 | 18.01 |
Source: Based on data from Fujimoto et al. (1990). psu.edu
Mass spectrometry (MS) is a cornerstone of analytical chemistry, providing information about the molecular weight and structure of an analyte by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns. whitman.edu For this compound, MS is used not only for identification but also to probe its stereochemistry and metabolic transformations.
Tandem mass spectrometry (MS/MS or MSⁿ) experiments involve the isolation of a precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide structural clues. mun.ca The fragmentation of the epoxide ring and the sterol side chain can yield diagnostic ions that may differ between isomers. jst.go.jpresearchgate.net To enhance ionization and achieve better fragmentation for distinguishing isomers, sterols are often derivatized into picolinyl esters before analysis by techniques like Electrospray Ionization-Quadrupole Ion Trap (ESI-QIT) MS. mun.carjptonline.org The CID MS³ spectra of these derivatives can reveal significant differences in ion intensities for isomers like fucosterol and stigmasterol. rjptonline.org
Isotopic labeling is a powerful strategy used in conjunction with MS to trace metabolic pathways. mdpi.com By introducing substrates labeled with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), researchers can follow the fate of these labels in the resulting products. nih.govmdpi.com This approach has been instrumental in confirming that this compound is a key intermediate in the conversion of sitosterol (B1666911) to cholesterol in insects and in studying the stereochemistry of the enzymatic reactions involved. nih.govnih.gov
Table 2: Representative Mass Spectrometry Fragmentation Data for Sterol Isomer Analysis
| Compound (as Picolinyl Ester) | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Significance |
|---|---|---|---|
| Fucosterol | 517.4 | 161.1, 255.2, 297.2, 311.2 | The relative intensities of fragment ions in MS³ spectra allow for the differentiation between the isomers fucosterol and stigmasterol. mun.carjptonline.org |
| Stigmasterol | 517.4 | 255.2 (base peak) |
Source: Based on data from Hailat (2012). mun.carjptonline.org
Chromatographic Techniques for Quantitative Analysis in Biological Matrices
Quantifying this compound and related sterols in complex biological samples like tissues or cells presents a significant challenge due to the presence of numerous interfering compounds (the matrix effect). chromatographyonline.com Chromatographic methods are essential for separating the analyte of interest from the matrix prior to detection and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like sterols. rjptonline.org It provides both high-resolution separation and definitive identification based on mass spectra. frontiersin.org Natural sterols often exist as complex mixtures, and the development of GC methodology has been crucial in obtaining detailed sterol profiles from various organisms. nih.govjst.go.jp
For GC-MS analysis, sterols including this compound are typically derivatized, often as trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and thermal stability. psu.edu The sample is then vaporized and separated on a capillary column (e.g., HP-5MS) before entering the mass spectrometer. frontiersin.org GC-MS has been used to identify fucosterol in brown algae and to analyze the desmosterol (B1670304) formed from the enzymatic conversion of this compound in insects. psu.edufrontiersin.orgresearchgate.net Selective Ion Monitoring (SIM) can be employed to enhance sensitivity and selectivity for quantifying specific target compounds. mun.ca
Table 3: Typical GC-MS Operating Parameters for Sterol Analysis
| Parameter | Value/Condition |
|---|---|
| GC Column | HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm) frontiersin.org |
| Carrier Gas | Helium, 1 mL/min frontiersin.org |
| Injector Temperature | 280°C frontiersin.org |
| Oven Program | Initial 60°C (1 min), ramp to 100°C at 25°C/min, then to 250°C at 15°C/min, then to 315°C at 3°C/min frontiersin.org |
| Derivatization | Conversion to Trimethylsilyl (TMS) ethers psu.edu |
Source: Based on data from Gager et al. (2021) and Fujimoto et al. (1990). psu.edufrontiersin.org
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating non-volatile compounds and is well-suited for the analysis of sterols without the need for high-temperature vaporization. The advance of HPLC technology has greatly aided in determining the stereochemical structure of natural steroidal compounds that are only available in minute quantities. nih.govjst.go.jp
Reversed-phase HPLC (RP-HPLC) is commonly used for sterol analysis. nih.gov For epoxides, which may lack a strong chromophore for UV detection, derivatization can be employed to enhance detectability and allow for sensitive quantification. nih.gov A method involving derivatization with N,N-diethyldithiocarbamate (DTC) allows for the quantification of low levels of epoxides with UV detection. nih.gov HPLC methods are particularly valuable for analyzing epoxides in complex physiological fluids after minimal pretreatment. nih.gov The combination of HPLC with various detectors, including mass spectrometry, has become a predominant analytical method for quantitative determination in biological matrices. chromatographyonline.com
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a significant advancement over conventional HPLC-MS, offering faster analysis times, superior peak resolution, and increased sensitivity. rasayanjournal.co.in This makes it an ideal platform for untargeted metabolomics, where the goal is to profile as many metabolites as possible in a biological sample. rasayanjournal.co.innih.govbiorxiv.org
In the context of this compound research, UHPLC-MS can be used to detect and identify the compound within a comprehensive metabolic profile of an organism. For example, UHPLC coupled with a high-resolution mass spectrometer (HRMS) like a Q-Orbitrap has been successfully used to identify (3β,24R,24'R)-fucosterol epoxide in plant leaf extracts. rasayanjournal.co.in The high mass accuracy of the Orbitrap analyzer allows for confident elemental composition determination, while coupling with a quadrupole enables fragmentation for further structural confirmation. rasayanjournal.co.in The integration of UHPLC-MS with automated solid-phase extraction (SPE) and NMR (UHPLC-MS-SPE-NMR) provides a powerful workflow for the high-throughput purification and confident structure elucidation of targeted metabolites from complex mixtures. frontiersin.org
Table 4: Example UHPLC-MS Conditions for this compound Metabolite Profiling
| Parameter | Value/Condition |
|---|---|
| UHPLC Column | Accucore C18 (100 × 2.1 mm, 1.5 μm) rasayanjournal.co.in |
| Mobile Phase | A: 0.1% formic acid in acetonitrile; B: 0.1% formic acid in water rasayanjournal.co.in |
| Flow Rate | 0.2 mL/min rasayanjournal.co.in |
| Mass Spectrometer | UHPLC-Q-Orbitrap-HRMS rasayanjournal.co.in |
| Analysis Type | Untargeted Metabolomics rasayanjournal.co.in |
Source: Based on data from Hasyim et al. (2023). rasayanjournal.co.in
Ecological and Physiological Roles of Fucosterol Epoxide
Interspecies Interactions and Chemical Ecology
The chemical ecology of this interaction is complex. While fucosterol (B1670223) epoxide itself has not been definitively identified as a kairomone (a chemical that benefits the receiver but not the emitter) or an allomone (a chemical that benefits the emitter but not the receiver), the metabolic capability to process it and its precursors is central to the interaction. entomologa.ruuomustansiriyah.edu.iqchemeurope.comwikipedia.org For an insect, the phytosterols (B1254722) in a plant act as kairomones, signaling a suitable food source. The plant, in turn, may produce specific sterols or inhibitors of the dealkylation pathway as a form of defense (allomones). chemeurope.comwordpress.com
For example, some plants may contain sterols that are difficult for certain insects to metabolize into cholesterol, potentially hindering their growth and development. researchgate.net This creates a selective pressure on insects to evolve more efficient or versatile dealkylation pathways. The stereospecificity of fucosterol epoxide lyase across different insect species is a clear example of this co-evolutionary arms race. An insect with a more flexible enzyme system can utilize a broader range of host plants.
The efficiency of converting plant sterols to cholesterol can also influence an insect's susceptibility to other environmental stressors and its interactions with predators and parasitoids. An insect that is nutritionally compromised due to inefficient sterol metabolism may be more vulnerable to natural enemies.
Evolutionary Perspectives on Sterol Metabolism
The evolution of the phytosterol dealkylation pathway, with this compound as a key intermediate, represents a significant adaptation that enabled the radiation of phytophagous insects. The loss of de novo sterol synthesis in arthropods necessitated the evolution of mechanisms to utilize dietary sterols. nih.govnih.govsci-hub.se The ability to convert the abundant phytosterols from plants into essential cholesterol was a critical evolutionary innovation.
This metabolic pathway is considered an ancestral trait in insects. avocadosource.com However, the enzymes involved, including the one that produces this compound from fucosterol and the fucosterol-epoxide lyase that cleaves it, have undergone diversification. The genes encoding these enzymes have been subject to evolutionary pressures, leading to the observed differences in substrate specificity among insect species. nih.govpsu.edu
Phylogenetic analyses of the enzymes involved in the broader sterol metabolic pathways in eukaryotes reveal a complex history of gene duplication, loss, and functional divergence. nih.gov While the gene for the final enzyme in the pathway, desmosterol (B1670304) reductase, has been identified in several insects, the genes for the preceding steps, including this compound formation and cleavage, remain less characterized across a wide range of insect orders. nih.gov The study of these genes from a phylogenetic perspective is crucial for understanding the evolutionary trajectory of herbivory in insects and the co-evolutionary dynamics with their host plants. nih.govnih.gov The loss of sterol biosynthesis and the subsequent reliance on dietary sources is a recurring theme in the evolution of certain pest and pathogen lineages, highlighting the potential of targeting these pathways for control strategies. nih.govnih.gov
| Compound Name |
|---|
| (24R,28R)-Fucosterol epoxide |
| (24S,28S)-Fucosterol epoxide |
| (24R,28S)-Isothis compound |
| (24S,28R)-Isothis compound |
| Acetaldehyde |
| β-Sitosterol |
| Cholesterol |
| Desmosterol |
| Ecdysone (B1671078) |
| Fucosterol |
Future Research Directions and Translational Perspectives Pre Clinical
Elucidating Undiscovered Biosynthetic Enzymes and Pathways
The biosynthesis of fucosterol (B1670223) epoxide is a critical, yet not entirely understood, process. Fucosterol, the precursor to fucosterol epoxide, is primarily produced from the cyclization of squalene (B77637) epoxide via the lanosterol (B1674476) pathway in diatoms or the cycloartenol (B190886) pathway in other algae. scispace.comoup.com The conversion of fucosterol to this compound is a key epoxidation step. ontosight.ai In insects like the silkworm, Bombyx mori, fucosterol 24,28-epoxide is a known intermediate in the metabolic conversion of sitosterol (B1666911) to cholesterol. nih.govrsc.org
However, the specific enzymes responsible for the epoxidation of fucosterol in various organisms remain largely uncharacterized. Future research should prioritize the identification and characterization of these "fucosterol epoxidases." A deeper understanding of these enzymes and their regulation is essential. Investigating the broader biosynthetic network will also be crucial. This includes exploring how the synthesis of this compound is integrated with other metabolic pathways within the cell and how its production is regulated in response to different environmental or physiological cues. This knowledge could pave the way for biotechnological production of this compound and its derivatives.
Comprehensive Mapping of Molecular Targets and Downstream Effects
Initial studies have begun to shed light on the molecular targets of this compound. For instance, it has been shown to be a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B). mdpi.comsemanticscholar.org It also demonstrates a strong binding affinity for the Akt protein, suggesting a role in modulating the PI3K/Akt signaling pathway. researchgate.netajchem-a.com This pathway is critical in regulating cell proliferation and survival. researchgate.net Furthermore, this compound has been identified as a potential agonist for Liver X Receptors (LXR-α and LXR-β), which are key regulators of lipid metabolism and inflammation. patsnap.com
Future research must expand on these findings to create a comprehensive map of all molecular targets of this compound. This can be achieved through advanced techniques like network pharmacology, which can help predict and identify a wider range of interacting proteins, including receptors, enzymes, and transcription factors. researchgate.net Once new targets are identified, it will be crucial to investigate the downstream signaling cascades they modulate. Understanding these intricate molecular interactions will provide a clearer picture of how this compound exerts its diverse biological effects and will be instrumental in identifying its full therapeutic potential.
Development of Novel this compound Analogues with Enhanced Biological Potency for Pre-clinical Studies
The development of novel analogues of this compound with improved biological activity is a promising avenue for future research. By strategically modifying the chemical structure of this compound, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties. For example, structural modifications to the side chain or the steroid nucleus could lead to analogues with a higher binding affinity for specific molecular targets. nih.gov
The synthesis of a series of fucosterol derivatives has already been undertaken, involving modifications at the C-3 hydroxyl group and hydrogenation at the C-5(6) and C-24(28) double bonds. researchgate.net Building on this, future work should focus on creating a diverse library of this compound analogues. These new compounds can then be screened in various preclinical models to identify candidates with superior therapeutic efficacy for specific conditions. This approach has been successful with other natural products and holds significant promise for this compound. nih.gov
Exploration of this compound in Emerging Biological Models
To gain a more holistic understanding of the biological effects of this compound, it is essential to move beyond traditional cell culture and animal models. Emerging biological models, such as organoids and the zebrafish model, offer unique advantages for preclinical research.
Organoids, which are three-dimensional cell cultures that mimic the structure and function of an organ, can provide a more physiologically relevant system to study the effects of this compound on specific tissues. For instance, cancer organoid models could be used for drug screening and to explore its potential in personalized medicine. researchgate.net
The zebrafish model is another powerful tool, particularly for studying developmental processes and toxicity. doi.orgnih.gov Zebrafish embryos are transparent, allowing for real-time imaging of developmental changes in response to compound exposure. researchgate.net Studies have already utilized the zebrafish model to investigate the effects of fucosterol on tumor formation and the impact of environmental contaminants on development. researchgate.netresearchgate.net Future research should leverage these advanced models to investigate the efficacy and potential developmental effects of this compound in a whole-organism context.
Methodological Advancements for Analysis in Complex Biological Systems
The accurate and sensitive detection of this compound in complex biological matrices is crucial for understanding its pharmacokinetics and metabolism. Current analytical methods often rely on spectroscopic techniques like 1H-NMR and 13C-NMR, as well as chromatographic methods such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net Gas chromatography-mass spectrometry (GC-MS) has also been instrumental in its identification and analysis. rsc.orgpsu.edu
However, there is a need for more advanced and robust analytical methodologies. The development of highly sensitive and specific assays, such as those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), would enable more precise quantification of this compound and its metabolites in various biological samples. Furthermore, the development of partition assays using radiolabeled substrates can facilitate the rapid in vitro determination of enzyme activity related to this compound metabolism. researchgate.net These methodological advancements will be critical for detailed pharmacokinetic studies and for understanding the metabolic fate of this compound in vivo.
Q & A
Advanced Research Question
- In vitro : HepG2 hepatocytes treated with high-fat diets or palmitic acid (PA)-induced insulin resistance models. Key assays include triglyceride (TG) quantification, Oil Red O staining for lipid droplets, and immunoblotting for Nrf2/LCN13 pathways .
- In vivo : Zebrafish models with alloxan-induced pancreatic islet damage, where this compound’s recovery of β-cell function is assessed via glucose tolerance tests and histological analysis .
- Methodological Note : Combine CCK-8 assays for cytotoxicity screening with ELISA for oxidative stress markers (e.g., SOD, MDA) .
How can researchers resolve contradictions in this compound’s effects on lipid metabolism across studies?
Advanced Research Question
Discrepancies may arise from:
- Enzymatic Context : Presence/absence of this compound lyase (EC 4.1.2.33), which cleaves the epoxide to desmosterol and acetaldehyde, altering lipid profiles .
- Model Systems : Marine vs. mammalian models (e.g., Atlantic salmon hepatocytes vs. human HepG2 cells) exhibit divergent lipid storage responses .
- Dosage and Purity : Standardize this compound isolation (e.g., CH₂Cl₂ fractionation ) and quantify purity via GC-MS.
What analytical techniques are optimal for characterizing this compound and its derivatives?
Basic Research Question
- Structural Elucidation : NMR (¹H, ¹³C) for stereochemical confirmation, particularly the 24,28-epoxide group.
- Quantification : HPLC-UV/ELSD or GC-MS with derivatization (e.g., silylation) .
- Purity Assessment : TLC with iodine vapor detection or HPTLC densitometry.
- Reporting Standards : Follow Beilstein Journal guidelines for tables (cell-based formatting, footnotes) and supplementary data (e.g., raw spectra in SI) .
How to design experiments to assess the role of this compound in oxidative stress mitigation?
Advanced Research Question
- Model : Human hepatocytes treated with PA to induce oxidative stress.
- Key Endpoints :
- Controls : Include Nrf2 inhibitors (e.g., ML385) to validate pathway specificity.
What enzymatic mechanisms regulate this compound’s conversion to desmosterol?
Advanced Research Question
this compound lyase (EC 4.1.2.33) catalyzes the cleavage of the epoxide group, producing desmosterol and acetaldehyde . To study this:
- Enzyme Isolation : Purify lyase from algal extracts (e.g., Turbinaria conoides) via ammonium sulfate precipitation and affinity chromatography.
- Kinetic Assays : Monitor acetaldehyde production spectrophotometrically (NADH-coupled assays) or via GC headspace analysis.
- Inhibitor Studies : Use epoxide analogs (e.g., glycidol derivatives) to probe active-site specificity .
How should researchers address data reproducibility challenges in this compound studies?
Advanced Research Question
- Standardized Protocols : Adopt OECD guidelines for cell viability (ISO 10993-5) and lipid quantification (Folch method).
- Data Transparency : Provide raw datasets (e.g., NMR spectra, chromatograms) in supplementary files, adhering to PLOS data availability standards .
- Cross-Validation : Replicate findings in ≥2 independent models (e.g., zebrafish and murine models for anti-diabetic effects) .
What are the implications of this compound’s interaction with PPARα/C/EBPα in anti-obesity research?
Advanced Research Question
this compound downregulates PPARα and C/EBPα, inhibiting adipogenesis in 3T3-L1 preadipocytes . Methodological considerations:
- Dose Optimization : Test 1–50 μM ranges to avoid cytotoxicity (CCK-8 assays).
- Transcriptomic Profiling : RNA-seq to identify off-target effects on lipid metabolism genes.
- In Vivo Translation : High-fat diet murine models with oral administration (10–100 mg/kg) and dual-energy X-ray absorptiometry (DEXA) for fat mass analysis.
What are best practices for presenting this compound data in peer-reviewed journals?
Basic Research Question
- Tables : Use structured formats with footnotes for abbreviations (e.g., "FST-E" for this compound). Include statistical metrics (mean ± SD, p<0.05) .
- Figures : Highlight pathway diagrams (e.g., biosynthesis from sitosterol ) and dose-response curves.
- Supplementary Data : Upload NMR spectra, HPLC chromatograms, and raw assay data to repositories like Figshare or Zenodo .
How does this compound’s bioactivity vary between marine and terrestrial sources?
Advanced Research Question
- Source-Specific Chemistry : Marine-derived this compound often contains halogenated derivatives (e.g., brominated analogs) absent in terrestrial plants.
- Bioactivity Screening : Compare anti-inflammatory effects (e.g., COX-2 inhibition) across algal species (Pelvetia siliquosa vs. Sargassum fusiforme) using ELISA .
- Ecological Factors : Assess seasonal variations in epoxide content via LC-MS profiling of algal samples collected in different months.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
